Solvent yellow 124

Description

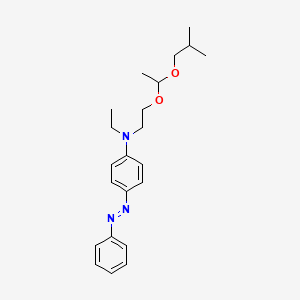

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-5-25(15-16-26-19(4)27-17-18(2)3)22-13-11-21(12-14-22)24-23-20-9-7-6-8-10-20/h6-14,18-19H,5,15-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATVZJPOLFSGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(C)OCC(C)C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865718 | |

| Record name | N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34432-92-3 | |

| Record name | Solvent Yellow 124 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34432-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Yellow 124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034432923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E880XYT70P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Solvent Yellow 124

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Solvent Yellow 124 (C.I. 111155), a synthetic azo dye primarily known for its role as a Euromarker fuel dye.[1][2][3] The following sections detail its chemical identity, physical characteristics, solubility, and spectral properties, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding for research and development applications.

Chemical Identity and Structure

This compound is a yellow azo dye characterized by the presence of an azo group (–N=N–) which acts as the chromophore responsible for its color.[2] Its chemical structure is designed for high solubility in nonpolar solvents and features an acetal group that is susceptible to acid hydrolysis.[1][2][4] This unique feature is fundamental to its primary application.

-

IUPAC Name: N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1][2]

-

Synonyms: SY124, Sudan 455, Somalia Yellow, Euromarker SY 124[1][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 34432-92-3 [smolecule.com]

- 3. This compound (34432-92-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. This compound | 34432-92-3 | Benchchem [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound analytical standard 34432-92-3 [sigmaaldrich.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Synthesis and Structural Characterization of Solvent Yellow 124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Solvent Yellow 124 (C.I. 111155), a monoazo dye primarily used as a fuel marker. The document details a plausible synthetic pathway, outlines experimental protocols for its characterization, and presents key analytical data in a structured format.

Introduction

This compound, with the IUPAC name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is a synthetic dye recognized for its distinct yellow hue.[1] Its chemical formula is C22H31N3O2, and it has a molecular weight of 369.50 g/mol .[1][2] The presence of an azo group (-N=N-) is the primary chromophore responsible for its color.[1] This guide will delve into the chemical synthesis and the multifaceted structural analysis of this compound.

Synthesis of this compound

The synthesis of this compound is predicated on the foundational principles of azo dye chemistry, involving a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.

Plausible Synthetic Pathway

The synthesis commences with the diazotization of aniline to form a benzenediazonium salt. This is followed by the electrophilic aromatic substitution reaction of the diazonium salt with the coupling component, N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline, to yield the final product, this compound.

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

Aniline

-

Sodium Nitrite (NaNO2)

-

Concentrated Hydrochloric Acid (HCl)

-

N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline

-

Sodium Acetate

-

Ice

-

Ethanol

Procedure:

Step 1: Diazotization of Aniline

-

In a beaker, dissolve aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C. Continuous stirring is crucial during this step.

-

The completion of the diazotization can be checked using starch-iodide paper (a blue-violet color indicates excess nitrous acid). The resulting solution contains the benzenediazonium chloride.

Step 2: Azo Coupling

-

In a separate beaker, dissolve N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]aniline in a suitable solvent, and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the pH of the reaction mixture in the weakly acidic to neutral range by adding a buffer, such as sodium acetate, to facilitate the coupling reaction.

-

Continue stirring the mixture in the ice bath for a period to ensure the completion of the reaction, which is indicated by the formation of a colored precipitate.

Step 3: Isolation and Purification

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crude product with cold water to remove any unreacted salts and acids.

-

Further purify the dye by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

-

Dry the purified product in a desiccator.

Structural Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Caption: Workflow for the structural analysis of this compound.

Spectroscopic Data

| Technique | Parameter | Observed Value/Expected Range |

| UV-Visible Spectroscopy | λmax | 412 nm[1] |

| Mass Spectrometry | Molecular Ion Peak [M]+ | m/z 369.5[1] |

| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Expected ranges: Aromatic protons (6.5-8.0 ppm), -CH2- protons (3.5-4.5 ppm), -CH- protons (3.0-4.0 ppm), -CH3 protons (0.8-1.5 ppm) |

| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | Expected ranges: Aromatic carbons (110-155 ppm), Alkyl carbons (10-75 ppm) |

| Infrared Spectroscopy | Vibrational Frequencies (cm⁻¹) | Expected ranges: N=N stretch (1400-1450 cm⁻¹), C-N stretch (1250-1350 cm⁻¹), C-O stretch (1050-1150 cm⁻¹), Aromatic C-H stretch (~3030 cm⁻¹), Aliphatic C-H stretch (2850-2960 cm⁻¹) |

Experimental Protocols: Characterization

UV-Visible Spectroscopy

-

Instrument: A standard double-beam UV-Vis spectrophotometer.

-

Solvent: A suitable organic solvent in which this compound is soluble, such as ethanol or hexane.

-

Procedure:

-

Prepare a dilute solution of the synthesized this compound in the chosen solvent.

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃).

-

Procedure:

-

Dissolve a small amount of the purified this compound in the deuterated solvent.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the presence of the different functional groups and the overall structure.

-

Infrared (IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

-

Procedure:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the azo group (N=N), C-N bonds, C-O bonds, and aromatic and aliphatic C-H bonds.

-

Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, typically coupled with a suitable ionization source (e.g., Electron Ionization - EI).

-

Procedure:

-

Introduce the sample into the mass spectrometer.

-

Obtain the mass spectrum, which will show the molecular ion peak corresponding to the molecular weight of this compound.

-

Analyze the fragmentation pattern to gain further structural information. The fragmentation is expected to involve the cleavage of the azo linkage and loss of alkyl groups.[1]

-

Conclusion

This technical guide has outlined a plausible and detailed approach to the synthesis and structural characterization of this compound. The synthesis relies on the well-established diazotization and azo coupling reactions. The structural integrity of the synthesized compound can be rigorously confirmed through a suite of spectroscopic techniques, including UV-Vis, NMR, IR, and Mass Spectrometry. The data and protocols presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of azo dyes.

References

Solvent Yellow 124 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Yellow 124, a synthetic azo dye. The document details its chemical identity, physicochemical properties, analytical methodologies for its detection, and available toxicological data. This guide is intended for researchers and scientists who may encounter this compound in analytical chemistry, environmental science, or toxicology.

Core Chemical Identity

This compound is a yellow azo dye primarily used as a fuel marker.[1] Its core function is to differentiate between fuels with different tax levels, particularly in the European Union where it is known as the "Euromarker".[1] It is typically added to fuels not intended for motor vehicles, such as heating oil, at concentrations of 6 to 7 mg/kg.[1]

Chemical Identifiers

The fundamental identifiers for this compound are its CAS number and molecular formula.

| Identifier | Value |

| CAS Number | 34432-92-3 |

| Molecular Formula | C₂₂H₃₁N₃O₂ |

| IUPAC Name | N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1] |

| Other Names | SY124, Sudan 455, Somalia Yellow, T10 Yellow LBN, C.I. 111155[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its application as a fuel marker, particularly its solubility in nonpolar solvents and its colorimetric properties.

| Property | Value | Source |

| Molecular Weight | 369.50 g/mol | [2] |

| Appearance | Yellow powder/liquid | |

| Density | ~1.02 g/cm³ | [1][3] |

| Boiling Point | 488.9 °C at 760 mmHg | [1][3] |

| Flash Point | 249.5 °C | [1][3] |

| Solubility | Insoluble in water; Soluble in hydrocarbon oils, gasoline, and other petroleum products. | |

| UV-Vis Absorption Max (λmax) | 410-412 nm | [4] |

Synthesis and Mechanism of Action

Synthesis Pathway

The synthesis of this compound is typically achieved through an azo coupling reaction. This involves the reaction of a diazonium salt with an aromatic amine as a coupling partner. A subsequent acetal formation step enhances its solubility in nonpolar solvents like diesel fuel.

Mechanism as a Fuel Marker

This compound's effectiveness as a fuel marker is due to its ability to be easily hydrolyzed in acidic conditions.[1] This reaction cleaves the acetal group, rendering the molecule water-soluble and causing a distinct color change from yellow to red.[1] This allows for rapid roadside testing to detect the presence of lower-taxed fuel in vehicles. The reaction can detect the marker at levels as low as 0.3 ppm.[1]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in fuel samples.[5][6]

Experimental Protocol: HPLC Analysis

The following protocol is a synthesis of methods described in the literature for the determination of this compound in diesel fuel.[4][6]

Objective: To quantify the concentration of this compound in a diesel fuel sample.

Materials:

-

HPLC system with a UV-Vis detector

-

Normal phase column (e.g., Agilent Zorbax Rx-SIL, 250 x 4.60 mm, 5 µm particle size)[6]

-

Mobile Phase: Hexane, toluene, and ethyl acetate[6]

-

This compound standard

-

Toluene for stock and working solutions[6]

-

0.45 µm syringe filters[6]

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mg/L) in toluene.[6]

-

From the stock solution, prepare a series of working standard solutions of known concentrations by dilution with toluene.

-

-

Sample Preparation:

-

For diesel fuel samples, no extensive sample preparation is required.

-

Filter the diesel sample directly through a 0.45 µm syringe filter prior to injection.[6]

-

-

HPLC Conditions:

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared diesel fuel sample.

-

Identify the this compound peak based on the retention time from the standard.

-

Quantify the concentration of this compound in the sample using the calibration curve.

-

Analytical Workflow

Toxicological Profile

The toxicological data for this compound is limited, and much of the information is based on the broader class of azo dyes.

Hazard Classification

| Hazard | Classification |

| Acute Toxicity (Oral) | Harmful if swallowed.[3][7][8] |

| Skin Sensitization | May cause an allergic skin reaction.[3][7][8] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[7] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[7] |

No specific LD50 data for this compound was found in the reviewed literature. It is not classified as a carcinogen or mutagen.[7]

Biological Signaling Pathways

There is currently no significant research available detailing the interaction of this compound with specific biological signaling pathways. Its primary health concerns are related to its potential as a skin sensitizer and its suspected reproductive toxicity, which are characteristic of some azo dyes.[7][9]

Conclusion

This compound is a well-established chemical marker with a specific and critical application in fuel regulation. Its chemical properties are tailored for this purpose, allowing for both its effective dissolution in fuel and its easy detection through a simple chemical test. While its acute toxicity is a concern, and it is classified as a skin sensitizer and a suspected reproductive toxicant, further research is needed to fully elucidate its toxicological profile. The analytical methods for its detection are robust and well-documented, with HPLC being the preferred method for quantitative analysis. This guide provides a foundational understanding of this compound for professionals in related scientific fields.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. N-Ethyl-N-(2-(1-(2-methylpropoxy)ethoxy)ethyl)-4-(phenylazo)aniline | C22H31N3O2 | CID 118170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 5. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]

- 6. lmaleidykla.lt [lmaleidykla.lt]

- 7. carlroth.com [carlroth.com]

- 8. Buy this compound | 34432-92-3 [smolecule.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Solubility Profile of Solvent Yellow 124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Solvent Yellow 124 (C.I. 111155), a yellow azo dye primarily used as a fuel marker in the European Union.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its application, detection, and for toxicological and environmental research.

Core Chemical Properties of this compound

-

IUPAC Name: N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1]

-

CAS Number: 34432-92-3[1]

-

Molecular Formula: C₂₂H₃₁N₃O₂[1]

-

Molecular Weight: 369.50 g/mol [1]

-

Physical Form: Typically a solid, available as a greenish-yellow powder or a dark yellow clear liquid in commercial formulations.[3][4]

Solubility Profile of this compound

This compound is characterized by its hydrophobic nature, making it readily soluble in nonpolar, hydrocarbon-based solvents and insoluble in water.[5] This property is fundamental to its use as a fuel marker.[5] The acetal group in its structure is responsible for its solubility in nonpolar solvents.[1] Under acidic conditions, this group can be hydrolyzed, yielding a water-soluble form that appears red, which allows for its easy detection.[1]

| Solvent Class | Specific Solvent | Solubility | Notes |

| Hydrocarbons | Gasoline | Soluble[6] | Key application area as a fuel dye. |

| Petroleum Products | Soluble[4][6] | High affinity for hydrocarbon mixtures. | |

| Hydrocarbon Oils | Soluble[4][6] | ||

| Toluene (Methylbenzene) | Soluble | A technical data sheet indicates a maximum of 1% insoluble matter in toluene.[4] | |

| Water | Water | Insoluble[6] | One source anomalously reported it as "soluble in water," which contradicts the bulk of evidence.[7] |

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound in specific organic solvents, the following gravimetric method is recommended. This protocol is a standard and reliable method for determining the solubility of a sparingly soluble compound.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with airtight seals

-

Constant temperature bath or orbital shaker with temperature control

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed, clean, and dry evaporating dishes

-

Vacuum oven or a controlled temperature heating block

-

Desiccator

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or an orbital shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached. The solution should be fully saturated.

-

-

Separation of Undissolved Solid:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the precise volume of the filtered saturated solution transferred to the evaporating dish.

-

Place the evaporating dish in a vacuum oven or on a heating block at a temperature sufficient to evaporate the solvent without decomposing the dye.

-

-

Mass Determination and Solubility Calculation:

-

Once the solvent has completely evaporated, cool the evaporating dish containing the dry dye residue to room temperature in a desiccator.

-

Weigh the dish on an analytical balance.

-

Repeat the heating, cooling, and weighing process until a constant mass is achieved.

-

Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in grams per liter (g/L) or other appropriate units by dividing the mass of the dissolved dye by the volume of the solvent used.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (34432-92-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound | CAS 34432-92-3 Manufacturers in India [colorantsgroup.com]

- 5. Buy this compound | 34432-92-3 [smolecule.com]

- 6. colorantsgroup.com [colorantsgroup.com]

- 7. colorantsgroup.com [colorantsgroup.com]

A Technical Guide to the Thermal Stability and Decomposition of Solvent Yellow 124

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Solvent Yellow 124 (C.I. 111155), a synthetic azo dye utilized as a fuel marker. Understanding the thermal stability and decomposition characteristics of this compound is critical for its application and for assessing its behavior under various environmental and industrial conditions. This document summarizes available quantitative data, presents detailed experimental protocols for thermal analysis, and visualizes the analytical workflow.

Core Properties of this compound

This compound, with the IUPAC name N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is recognized for its use as a "Euromarker" in the European Union to distinguish between fully taxed diesel fuel and lower-taxed heating oil.[1][2] Its chemical structure imparts a characteristic yellow color and solubility in nonpolar solvents.[1][3]

Thermal Stability and Decomposition Data

This compound exhibits moderate to high thermal stability, making it suitable for its intended applications in fuel systems where it may be exposed to elevated temperatures.[3][4] The available data on its thermal properties are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 556.2 °C | [3][4] |

| Decomposition Temperature | ~300 °C | [3] |

| Minimum Heat Resistance | 100 °C | [3][5][6] |

| Heat Resistance | 240 °C | [2] |

Note: The reported values may vary based on the experimental conditions and purity of the sample.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[7] The following protocols provide a standardized approach for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of this compound as a function of temperature, identifying the onset of decomposition and quantifying mass loss at different stages.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.[8]

-

Instrument Setup:

-

Temperature Program:

-

Data Acquisition: Continuously record the sample's mass as a function of temperature throughout the heating program.[8]

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset temperature of decomposition is determined from the initial significant mass loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the this compound sample as a function of temperature, identifying phase transitions such as melting and the onset of exothermic or endothermic decomposition processes.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below any expected transitions.

-

Heat the sample at a controlled, linear heating rate (e.g., 10 °C/min) through the temperature range of interest.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization.

-

The onset temperature of peaks provides information on the initiation of these thermal events.

-

Visualized Experimental Workflow

The logical flow of analyzing the thermal properties of this compound is depicted in the following diagram.

Caption: Workflow for Thermal Analysis of this compound.

Hydrolysis of this compound

A key chemical property of this compound is its susceptibility to hydrolysis under acidic conditions.[1][3] This reaction cleaves the acetal group, rendering the dye water-soluble and causing a color change to red, similar to the pH indicator methyl orange.[1] This property is fundamental to its use as a marker, as it allows for easy extraction and detection from the fuel matrix.[1] The relationship is illustrated below.

Caption: Acid-catalyzed Hydrolysis of this compound.

This guide provides a foundational understanding of the thermal characteristics of this compound. For specific applications, it is recommended to perform thermal analysis on the particular batch of the dye being used to obtain precise data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound TDS|this compound from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]

- 3. Buy this compound | 34432-92-3 [smolecule.com]

- 4. This compound Dye Manufacturer, Exporter from Gujarat - Best Price [anmoldyeworld.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Dimacolor solvent dyes,Fluorescent Yellow TF,this compound [dimacolor.com]

- 7. mt.com [mt.com]

- 8. benchchem.com [benchchem.com]

- 9. 2.3.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]

Health and safety guidelines for handling Solvent Yellow 124 in a lab setting

An In-depth Technical Guide to the Health and Safety Guidelines for Handling Solvent Yellow 124 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound in a laboratory environment. It is intended for qualified professionals, including researchers, scientists, and those involved in drug development, who may work with this substance.

Chemical and Physical Properties

This compound is a yellow azo dye.[1] It is primarily used in the European Union as a fuel marker.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline | [1] |

| Other Names | SY124; Sudan 455; Somalia Yellow; T10 Yellow LBN; C.I. 111155 | [1] |

| CAS Number | 34432-92-3 | [1][4][5] |

| Chemical Formula | C22H31N3O2 | [1] |

| Molar Mass | 369.509 g·mol−1 | [1] |

| Appearance | Yellow Liquid / Solid | [1][6][7] |

| Solubility | Insoluble in water. Soluble in hydrocarbon solvents. | [6][7][8] |

| Boiling Point | 488.9 °C | [1] |

| Flash Point | 249.5 °C | [1] |

| Decomposition Temp | ~300 °C | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[6] The primary hazards associated with this chemical are detailed below.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | GHS07 | Warning |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction. | GHS07 | Warning |

| Reproductive toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child. | GHS08 | Warning |

| Specific target organ toxicity — repeated exposure | H373: May cause damage to organs through prolonged or repeated exposure. | GHS08 | Warning |

| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | GHS09 | Warning |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[6] Local exhaust ventilation, such as a chemical fume hood, is recommended to control airborne exposure.[10]

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the work area.[11]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment for Handling this compound

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[12][13] A face shield may be required for operations with a high risk of splashing.[13][14] | To prevent eye contact with the substance. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile, neoprene).[13][14][15] A lab coat or chemical-resistant apron should be worn.[15] | To prevent skin contact and allergic reactions. |

| Respiratory Protection | An approved dust respirator (e.g., N95) should be used when handling the solid form, especially if dust generation is likely.[9][14] | To prevent inhalation of dust particles. |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for laboratory safety.

Handling

-

Avoid all personal contact, including inhalation of dust or vapors.[6]

-

Do not eat, drink, or smoke in areas where this compound is handled.[5][6]

-

Keep containers securely sealed when not in use.[6]

-

Avoid the formation of dust and aerosols.[6]

Storage

-

Store in a cool, dry, well-ventilated area.[6] Recommended storage temperature is 2–8 °C.[12]

-

Keep containers tightly closed.[6]

-

Store away from incompatible materials, such as strong oxidizing agents.[4][6]

-

Store in original, clearly labeled containers.[6]

Experimental Protocols for Safe Handling

The following protocols outline the procedures for the safe handling of this compound in a laboratory setting.

Protocol for Weighing and Preparing Solutions

This protocol is designed to minimize exposure during the handling of solid this compound and the preparation of its solutions.

Caption: Workflow for weighing this compound and preparing solutions.

Protocol for a Chemical Spill

This protocol outlines the steps to be taken in the event of a spill of this compound.

Caption: Emergency protocol for a this compound spill.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Table 4: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of water.[4] Remove contaminated clothing.[4] If skin irritation or an allergic reaction occurs, seek medical attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, seek medical attention. |

| Ingestion | Rinse mouth with water.[4] Call a doctor or poison control center immediately.[4] |

Toxicological Information

The toxicological data for this compound is limited, but the available information indicates potential health risks.

Table 5: Toxicological Data for this compound

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | 500 mg/kg | Not specified (ATE) | [5] |

| Skin Corrosion/Irritation | Not classified as a skin irritant. | [4] | |

| Serious Eye Damage/Irritation | Not classified as an eye irritant. | [4] | |

| Skin Sensitization | May cause an allergic skin reaction. | [4] | |

| Germ Cell Mutagenicity | Not classified as a mutagen. | [4] | |

| Carcinogenicity | Not classified as a carcinogen. | [4] | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [4] | |

| STOT-Single Exposure | Not classified as a specific target organ toxicant (single exposure). | [4] | |

| STOT-Repeated Exposure | May cause damage to organs through prolonged or repeated exposure. | [4] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, dry extinguishing powder, BC-powder, carbon dioxide (CO₂).[4][12]

-

Special Hazards: The substance is combustible.[4][12] Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][12]

-

Advice for Firefighters: Wear self-contained breathing apparatus.[4][12] Do not allow firefighting water to enter drains or water courses.[4][12]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5] Do not allow the substance to enter drains or the environment.[4]

Logical Relationship of Hazard Control

The safe handling of this compound relies on a hierarchical approach to hazard control.

Caption: Hierarchy of controls for managing risks associated with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound TDS|this compound from Chinese supplier and producer - SOLVENT YELLOW DYES - Enoch dye [enochdye.com]

- 3. This compound (34432-92-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. carlroth.com [carlroth.com]

- 5. cpachem.com [cpachem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. colorantsgroup.com [colorantsgroup.com]

- 8. Buy this compound | 34432-92-3 [smolecule.com]

- 9. 溶剂黄 124 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. uwlax.edu [uwlax.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. carlroth.com [carlroth.com]

- 13. mcrsafety.com [mcrsafety.com]

- 14. etad.com [etad.com]

- 15. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

An In-Depth Technical Guide to the Environmental Fate and Ecotoxicity of Solvent Yellow 124

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 124 (SY-124), chemically identified as N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-(phenylazo)aniline, is a synthetic azo dye.[1] Its primary application within the European Union has been as a fiscal marker for fuel, distinguishing between lower-taxed heating diesel and higher-taxed motor diesel fuels.[1][2][3] The intentional addition of this dye to fuel necessitates a thorough understanding of its environmental behavior and potential ecological risks upon its release into the environment. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and ecotoxicity of this compound, presenting key data, experimental methodologies, and visual representations of relevant processes.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. This compound is characterized by its hydrophobic nature and low aqueous solubility. A summary of its key properties is presented in Table 1. The high octanol-water partition coefficient (Log Kow) suggests a strong tendency for the substance to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34432-92-3 | [1] |

| EC Number | 252-021-1 | [1] |

| Molecular Formula | C₂₂H₃₁N₃O₂ | [1] |

| Molecular Weight | 369.50 g/mol | [1] |

| Water Solubility | Insoluble in water. A range of 0.2 to 34.3 mg/L is reported for solvent dyes in general. | [4] |

| Octanol-Water Partition Coefficient (Log Kow) | Estimated at 6.06; Calculated (XLogP3) at 5.96350. | [5] |

| Vapor Pressure | Negligible. | [6] |

| Density | 1.02 - 1.051 g/cm³ at 20 °C | [3][7] |

Environmental Fate

The persistence and transformation of this compound in the environment are determined by a combination of biotic and abiotic degradation processes.

Abiotic Degradation

Hydrolysis: this compound is known to be susceptible to hydrolysis under acidic conditions.[1][3] This reaction involves the cleavage of the acetal group, which is responsible for its solubility in nonpolar solvents, yielding a water-soluble form that is red in acidic pH.[1][3] While this property is utilized for its detection in fuel, quantitative data on hydrolysis rates at different environmental pH values (typically following OECD Guideline 111) are not readily available in the public domain.[5][8][9]

Photodegradation: For azo dyes in general, photodegradation is not considered a dominant environmental fate pathway.[4] Specific studies quantifying the photodegradation rate or quantum yield of this compound under environmentally relevant light conditions have not been identified in the reviewed literature.

Biodegradation

Ready biodegradability tests, such as those outlined in OECD Guideline 301, are used to assess the potential for a substance to be rapidly mineralized by microorganisms.[10][11][12] For this compound, available information from the European Chemicals Agency (ECHA) indicates that the substance is not readily biodegradable.[13] In a study following the OECD 301F (Manometric Respirometry Test), only up to 3% biodegradation was observed after 28 days.[13] A similar result was obtained in a CO2 Headspace Test (OECD 310).[13] The large molecular size and complex structure of this azo dye likely limit its uptake and degradation by microorganisms.[4]

Environmental Distribution

Adsorption/Desorption: The high Log Kow value of this compound strongly suggests that it will adsorb to soil organic carbon and sediment. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. A high Koc value indicates that the substance is likely to be immobile in soil and accumulate in sediment. While the importance of this parameter is recognized, specific experimental Koc values for this compound, typically determined using methods like OECD Guideline 106, were not found in the ECHA database or other reviewed literature.[14]

Bioaccumulation: With a Log Kow value exceeding 5, this compound has a high potential for bioaccumulation in aquatic organisms. The estimated bioconcentration factors (BCFs) for non-ionic dyes are generally high, although experimental values can sometimes be lower than predicted due to factors like large molecular size.[4] A definitive bioaccumulation study for this compound is needed for a conclusive risk assessment.

Ecotoxicity

This compound is classified as "Very toxic to aquatic life with long lasting effects" (H410).[14] This section summarizes the available quantitative ecotoxicity data.

Aquatic Ecotoxicity

The acute and chronic toxicity of this compound to representative aquatic organisms from different trophic levels is crucial for assessing its environmental risk.

Table 2: Aquatic Ecotoxicity of this compound

| Trophic Level | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Fish | Danio rerio (Zebra fish) | LC50 | 16.8 | 96 hours | [15] |

| Danio rerio (Zebra fish) | NOEC | 0.001 | 30 days | [15] | |

| Invertebrates | Daphnia magna (Water flea) | LC50 | > 100 | 48 hours | [15] |

| Algae | Data not available | IC50/EC50 | - | - |

The reported 48-hour LC50 for Daphnia magna of >100 mg/L appears inconsistent with the overall classification of high aquatic toxicity. Further investigation and potentially new studies are warranted to clarify the toxicity of this compound to aquatic invertebrates. No reliable data on the toxicity to algae, which would typically be determined using a growth inhibition test like OECD Guideline 201, were found.[16][17][18][19]

Terrestrial Ecotoxicity

Given the potential for this compound to partition to soil and sediment, its toxicity to terrestrial organisms is an important consideration. Standardized tests, such as the earthworm acute toxicity test (OECD Guideline 207), are used to evaluate these effects.[4][11][15][20][21][22] However, no quantitative data on the toxicity of this compound to earthworms or other soil organisms were found in the reviewed literature, including the ECHA database.[7][23][24]

Experimental Protocols and Methodologies

Detailed experimental protocols for the specific studies cited are often proprietary. However, the studies are generally conducted following standardized international guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the principles behind the key test guidelines relevant to the data presented.

Environmental Fate Testing

-

Ready Biodegradability - OECD 301F (Manometric Respirometry): This method measures the oxygen consumed by a microbial inoculum in a closed respirometer containing the test substance as the sole organic carbon source over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[3][10][25]

References

- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 2. oecd.org [oecd.org]

- 3. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 11. oecd.org [oecd.org]

- 12. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. Registration Dossier - ECHA [echa.europa.eu]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. shop.fera.co.uk [shop.fera.co.uk]

- 17. env.go.jp [env.go.jp]

- 18. Registration Dossier - ECHA [echa.europa.eu]

- 19. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 20. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]

- 21. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 22. oecd.org [oecd.org]

- 23. Registration Dossier - ECHA [echa.europa.eu]

- 24. Registration Dossier - ECHA [echa.europa.eu]

- 25. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

An In-depth Technical Guide to Solvent Yellow 124: Historical Development and Regulation as a Fuel Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 124, chemically known as N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, is a yellow azo dye that has played a significant role in the European Union's efforts to combat fuel fraud.[1] This technical guide provides a comprehensive overview of the historical development, regulatory framework, chemical properties, and analytical methods pertaining to this compound's use as a fuel marker.

Historical Development and Regulation

The use of fuel dyes is a common practice in many countries to distinguish between fuels subject to different tax rates.[1] In the European Union, Council Directive 95/60/EC established the legal framework for a common marking system for gas oils and kerosene that are not subject to the full excise duty. This was implemented to prevent the fraudulent use of lower-taxed heating oil as a higher-taxed motor vehicle fuel.

After extensive research and testing of various potential markers, this compound was selected as the common fiscal marker, or "Euromarker". It was officially introduced in August 2002.[1] The regulation stipulated a marking level of 6 to 9 mg of this compound per liter of fuel.[2] The key characteristic that led to its selection was its ability to be easily detected at very low concentrations through a simple chemical test.

However, concerns over the dye's toxicity and the relative ease with which it could be illicitly removed from fuel prompted the European Commission to seek a more robust replacement.[3] In January 2022, Commission Implementing Decision (EU) 2022/197 was published, mandating the replacement of this compound with a new marker, ACCUTRACE™ Plus, with the transition to be completed by January 19, 2024.

Chemical and Physical Properties

This compound is a complex organic molecule with specific properties that made it suitable as a fuel marker. Its chemical structure and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline |

| CAS Number | 34432-92-3 |

| Chemical Formula | C22H31N3O2 |

| Molar Mass | 369.509 g/mol [1] |

| Appearance | Yellow powder or dark yellow clear liquid |

| C.I. Name | This compound |

A summary of key identifiers for this compound.

| Property | Value |

| Boiling Point | 488.9 °C[1] |

| Flash Point | 249.5 °C[1] |

| Density | 1.02 g/cm³[4] |

| UV-Vis Absorption Maximum (λmax) | 412 nm[5][6] |

| Solubility in Water | Insoluble[5][7] |

| Solubility in Organic Solvents | Soluble in gasoline, hydrocarbon oils, and other petroleum products[5][6] |

A summary of the key physical and chemical properties of this compound.

Signaling Pathway and Detection Principle

The detection of this compound in fuel is based on a straightforward chemical reaction. The molecule contains an acetal group which is readily hydrolyzed in the presence of a strong acid. This hydrolysis cleaves the acetal, yielding a water-soluble form of the dye. This resulting water-soluble molecule exhibits a distinct color change, turning from yellow to red in an acidic pH environment. This property allows for a simple and rapid qualitative test for the presence of the marker.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, like other azo dyes, typically involves a diazotization reaction followed by an azo coupling reaction. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

-

Diazotization of Aniline: Aniline is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with a coupling agent, in this case, N-ethyl-N-(2-hydroxyethyl)aniline. This reaction forms the azo chromophore.

-

Acetal Formation: The resulting molecule is then reacted with 2-methyl-1-propanol and acetaldehyde to form the acetal group, which imparts the necessary solubility in nonpolar solvents like diesel fuel.

-

Purification: The final product is purified, for example, by recrystallization, to remove any unreacted starting materials or byproducts.

EU Reference Method for the Determination of this compound in Fuel (HPLC)

The official European Union reference method for the quantitative determination of this compound in gas oil and kerosene is High-Performance Liquid Chromatography (HPLC).[2]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A normal-phase silica column (5 µm particle size, 200-250 mm length, 3.0-5.0 mm internal diameter).[2]

-

Mobile Phase: A mixture of ethyl acetate and toluene (2:98 v/v), run under isocratic conditions.[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: The UV-Vis detector is set to a wavelength of 410 nm or 450 nm.[2]

-

Sample Preparation: Fuel samples are typically filtered through a 0.45 µm filter before direct injection into the HPLC system.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the dye in the fuel sample is then determined by comparing its peak area to the calibration curve. The limit of detection for this method has been estimated at 0.020 mg/L, and the limit of quantification at 0.065 mg/L.[2]

Roadside Test for the Detection of this compound

A simple and rapid qualitative test can be performed at the roadside to detect the presence of this compound.

-

Sample Collection: A sample of the fuel is taken from the vehicle's fuel tank.

-

Extraction: A small volume of the fuel sample is mixed with a diluted solution of a strong acid, such as hydrochloric acid, in a test tube or vial.

-

Observation: The mixture is shaken vigorously and then allowed to stand for a few moments for the phases to separate.

-

Result: If this compound is present in the fuel, the aqueous (acidic) layer will turn a distinct red color. The intensity of the red color can give a rough indication of the concentration of the marker. This allows for the detection of as little as 2-3% of marked diesel mixed with unmarked fuel.[1]

Experimental and Regulatory Workflow

The overall workflow for the use and control of this compound as a fuel marker involves several key stages, from the initial marking of the fuel to the final analytical confirmation in a laboratory.

Conclusion

This compound has been a cornerstone of the European Union's strategy to prevent fuel tax evasion for two decades. Its unique chemical property of changing color in an acidic environment allowed for simple and effective field testing, while the standardized HPLC method provided robust quantitative confirmation. Although it has now been superseded by a new marker due to evolving challenges in tackling fuel fraud and environmental concerns, the history of this compound's development, regulation, and application provides valuable insights into the chemical and analytical strategies employed to ensure fiscal compliance in the fuel industry. The detailed methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals in related fields.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. echemi.com [echemi.com]

- 5. Buy this compound | 34432-92-3 [smolecule.com]

- 6. This compound | CAS 34432-92-3 Manufacturers in India [colorantsgroup.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Quantification of Solvent Yellow 124 in Diesel Fuel using High-Performance Liquid Chromatography (HPLC)

AN-HPLC-001

Introduction

Solvent Yellow 124 is a yellow azo dye designated by the European Union as a fiscal marker for diesel fuel.[1] Its purpose is to distinguish between diesel intended for heating, which is taxed at a lower rate, and diesel for motor vehicles, which is taxed higher. The presence and concentration of this compound are therefore critical indicators for regulatory compliance and prevention of fuel fraud. This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in diesel samples. The method is suitable for research, quality control, and forensic applications.

Principle

This method employs normal-phase HPLC to separate this compound from the complex matrix of diesel fuel. The quantification is achieved using a UV-Vis detector, leveraging the chromophoric nature of the dye. The diesel sample is diluted and directly injected into the HPLC system after filtration, minimizing sample preparation time.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard: (≥98% purity)

-

Diesel fuel: Blank (free of this compound)

-

Hexane: HPLC grade

-

Toluene: HPLC grade

-

Ethyl Acetate: HPLC grade

-

Xylene: ACS grade (for standard preparation)

-

Syringe filters: 0.45 µm, PTFE or nylon

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

-

Column: Agilent Zorbax Rx-SIL, 250 x 4.6 mm, 5 µm particle size.[2]

-

Mobile Phase: A mixture of hexane, toluene, and ethyl acetate.[2]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 410 nm and 450 nm.[3]

-

Run Time: Approximately 15 minutes.[2]

Preparation of Standard Solutions

Stock Solution (100 mg/L): Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 100 mL of xylene.[3]

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with xylene to achieve concentrations ranging from 0.1 mg/L to 10 mg/L. A typical calibration curve would include concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L.

Sample Preparation

-

Obtain a representative sample of the diesel fuel to be analyzed.

-

Allow the sample to reach room temperature.

-

For samples expected to have a high concentration of this compound, dilute with xylene to bring the concentration within the calibration range.

-

Filter the diesel sample (or diluted sample) through a 0.45 µm syringe filter directly into an HPLC vial.[2] In many cases, direct injection of the diesel sample after filtration is sufficient, with no further enrichment needed.[4][5]

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared calibration standards, starting with the lowest concentration.

-

Construct a calibration curve by plotting the peak area of this compound against its concentration.

-

Inject the prepared diesel samples.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The quantitative data for the HPLC method validation for this compound is summarized in the tables below.

Table 1: Chromatographic Parameters

| Parameter | Value |

| Retention Time (min) | ~ 5.8 |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 2000 |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.020 mg/L[6] |

| Limit of Quantification (LOQ) | 0.065 mg/L[6][7] |

| Repeatability (RSD%) at 6 mg/L | 0.68%[6][7] |

| Reproducibility (RSD%) at 6 mg/L | 3.8%[6][7] |

| Recovery (%) | 98 - 102% |

Visualization

The following diagram illustrates the logical workflow of the quantification process.

Caption: Workflow for HPLC Quantification of this compound in Diesel.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. lmaleidykla.lt [lmaleidykla.lt]

- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 4. dl.astm.org [dl.astm.org]

- 5. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Note: Identification of Solvent Yellow 124 in Fuel Samples by Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed protocol for the identification and semi-quantitative analysis of C.I. Solvent Yellow 124 (also known as Sudan 455 or Euromarker) in fuel matrices using gas chromatography-mass spectrometry (GC-MS). This compound is a yellow azo dye formerly used in the European Union to mark fuel oils that are subject to a lower tax rate.[1][2][3] This method provides a robust and reliable approach for researchers, scientists, and drug development professionals to detect the presence of this marker. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

This compound (IUPAC name: N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline) is a synthetic azo dye with the molecular formula C₂₂H₃₁N₃O₂ and a molecular weight of 369.5 g/mol .[2] It was widely used as a fiscal marker in fuels like heating oil to prevent its misuse in motor vehicles.[1][3] While it has been largely replaced by other markers in the European Union as of January 2024, the need for its identification in fuel samples may still arise for regulatory and forensic purposes.[1] Gas chromatography-mass spectrometry is a powerful analytical technique well-suited for the separation and identification of volatile and semi-volatile compounds like this compound from the complex matrix of fuel.

Experimental Protocol

Sample Preparation

A simple "dilute and shoot" method is often sufficient for the analysis of this compound in diesel fuel.

-

Obtain a representative sample of the fuel to be analyzed.

-

Filter the fuel sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

Dilute the filtered sample 1:10 (v/v) with dichloromethane or ethyl acetate in a clean, glass autosampler vial.

-

Cap the vial immediately to prevent evaporation.

For samples with complex matrices or when higher sensitivity is required, a solid-phase extraction (SPE) cleanup may be employed.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use. The parameters are adapted from established methods for the analysis of azo dyes and their derivatives.

| Parameter | Setting |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Inlet | Split/Splitless |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 1 min |

| Ramp 1 | 12 °C/min to 210 °C |

| Ramp 2 | 15 °C/min to 230 °C, hold for 4 min |

| Ramp 3 | 40 °C/min to 300 °C, hold for 5 min |

| Mass Spectrometer | |

| MS System | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) |

Data Presentation and Analysis

The primary identification of this compound is based on its retention time and the presence of its characteristic molecular ion and fragment ions in the mass spectrum. For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for this compound and expected performance metrics. The characteristic fragments are predicted based on the known structure and typical fragmentation of azo dyes.

| Parameter | Value | Notes |

| Molecular Weight | 369.5 g/mol | C₂₂H₃₁N₃O₂ |

| Retention Time (t_R_) | Variable | Dependent on specific GC conditions. |

| Molecular Ion (M⁺) | m/z 369 | The parent ion.[2] |

| Characteristic Fragments | m/z 192, 164, 105, 77 | Predicted fragments from the cleavage of the azo bond and subsequent fragmentations. |

| SIM Ions to Monitor | m/z 369, 192, 164 | Recommended for selective and sensitive detection. |

| Limit of Detection (LOD) | Target: < 0.05 mg/L | Based on reported HPLC methods. |

| Limit of Quantification (LOQ) | Target: < 0.15 mg/L | Based on reported HPLC methods. |

Mass Spectral Fragmentation

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 369. The fragmentation pattern is dominated by the cleavage of the azo (-N=N-) bond, which is characteristic of this class of compounds. The primary fragments are anticipated to be:

-

m/z 192: Resulting from the [C₁₂H₁₈NO]⁺ fragment.

-

m/z 164: Resulting from the [C₁₀H₁₄N₂]⁺ fragment.

-

m/z 105: Phenylazo group [C₆H₅N₂]⁺.

-

m/z 77: Phenyl group [C₆H₅]⁺.

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method outlined in this application note provides a reliable and sensitive approach for the identification of this compound in fuel samples. The simple sample preparation and the specificity of mass spectrometric detection make this a valuable tool for regulatory monitoring and forensic analysis. For quantitative purposes, the method should be validated according to internal laboratory and relevant regulatory guidelines.

References

Application Notes & Protocols: Standard Operating Procedure for Sample Preparation and Analysis of Fuel Containing Solvent Yellow 124

Introduction

Solvent Yellow 124 (SY124), chemically known as N-ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline, has been widely utilized within the European Union as a fiscal marker, designated "Euromarker," since 2002.[1][2] Its purpose is to distinguish gas oils and kerosene intended for heating, which are taxed at a lower rate, from higher-taxed diesel fuel for motor vehicles.[1] The standard marking level is at a concentration of 6 to 9 mg/L.[3][4]

The primary analytical characteristic of this compound is its susceptibility to acid hydrolysis. In the presence of a dilute acid, the acetal group is cleaved, yielding a water-soluble, protonated form that appears bright red.[1][5] This property forms the basis for a simple field screening test. For accurate quantification, High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is the established reference method.[5][6]

These application notes provide detailed standard operating procedures for both a rapid qualitative screening and a definitive quantitative analysis of this compound in fuel samples.

NOTE: As of January 2024, the European Union has mandated the replacement of this compound with a more robust marker, ACCUTRACE™ Plus, to counteract fraudulent removal ("laundering") of the marker.[7] These protocols remain relevant for the analysis of legacy samples and for regions that may still utilize similar azo dye markers.

Experimental Protocols

Protocol 1: Qualitative Field Screening via Acid Extraction

This protocol describes a rapid, qualitative method to determine the presence of this compound in a fuel sample. It is based on the visible color change of the marker upon acid hydrolysis.

Methodology:

-

Sample Collection: Obtain a representative fuel sample (approximately 15 mL) in a clear, solvent-resistant container, such as a glass test tube or vial with a screw cap.

-

Reagent Addition: Add approximately 5 mL of 10% hydrochloric acid (HCl) solution to the fuel sample. This creates a biphasic system with the aqueous acid layer at the bottom.

-

Extraction: Securely cap the container and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the extraction of the hydrolyzed marker from the fuel (organic phase) into the aqueous phase.

-

Phase Separation: Allow the container to stand undisturbed for 1-2 minutes until the two phases (fuel and aqueous acid) have clearly separated.

-

Observation: Observe the color of the lower aqueous layer.

-

Positive Result: The appearance of a distinct bright red color in the lower aqueous layer indicates the presence of this compound. The intensity of the color can give a rough indication of the marker's concentration. This method can detect levels as low as 0.3 ppm.[1][2]

-

Negative Result: The lower aqueous layer remains colorless or its original color.

-

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol details the reference method for the precise quantification of this compound in fuel samples using normal-phase HPLC.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound analytical standard in xylene (e.g., 100 mg/L).

-

From the stock solution, prepare a series of at least three calibration standards in xylene, bracketing the expected sample concentration range (e.g., 2 mg/L, 5 mg/L, and 10 mg/L).

-

Optional (for enhanced precision): Add an internal standard, such as Pigment Yellow 3, at a constant concentration to all calibration standards and samples.[8]

-

-

Sample Preparation:

-

Allow the fuel sample to equilibrate to room temperature.

-

Using a syringe, draw an aliquot of the fuel sample and filter it through a 0.45 µm syringe filter (PTFE or similar solvent-compatible membrane) into an HPLC vial.[6]

-

Direct injection of the filtered fuel is typically sufficient. If the marker concentration is expected to be very high, dilute the sample with xylene.

-

-

HPLC System and Conditions:

-

Configure an HPLC system with a pump capable of gradient elution, an autosampler, a column oven, and a UV/Vis or Diode Array Detector (DAD).

-

The detailed instrumental parameters are summarized in Table 1.

-

-

Chromatographic Run:

-

Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved. A 7-minute pre-conditioning flush may be required between runs to ensure reproducibility.[6]

-

Inject the prepared standards and samples.

-

Monitor the chromatogram at the specified wavelengths.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time compared to the analytical standards.

-

Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the standards against their known concentrations. A linear regression forced through the origin is typically used.

-

Calculate the concentration of this compound in the fuel samples by interpolating their peak areas from the calibration curve.

-

Data Presentation

Table 1: Summary of Quantitative HPLC Parameters

| Parameter | Specification |

| HPLC Column | |

| Type | Normal-Phase Silica (e.g., Agilent Zorbax Rx-SIL)[6] |

| Dimensions | 250 mm x 4.6 mm ID[6] |

| Particle Size | 5 µm[6] |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Mobile Phase | |

| Solvents | A: Hexane, B: Toluene, C: Ethyl Acetate[6] |

| Gradient Program | Time (min) |

| 0.0 | |

| 5.0 | |

| 10.0 | |

| 15.0 | |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injection | |

| Injection Volume | 10 - 20 µL |

| Detection | |

| Detector | UV/Vis or Diode Array Detector (DAD) |

| Wavelengths | Primary: 410 nm, Secondary: 450 nm.[9] (Note: Max absorption is ~390 nm[6]) |

| Calibration | |

| Standards | 3-point calibration in xylene, forced through zero[9] |

| Internal Standard | Pigment Yellow 3 (Optional)[8] |

Visual Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. eur-lex.europa.eu [eur-lex.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. lmaleidykla.lt [lmaleidykla.lt]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. HPLC Analysis of this compound—The Marker in Diesel Oil [store.astm.org]

- 9. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

Application Notes and Protocols: Solvent Yellow 124 as a Potential Tracer in Environmental Science

Disclaimer: Solvent Yellow 124 is primarily known for its use as a fuel marker, specifically as the "Euromarker" for distinguishing between taxed and untaxed diesel fuel.[1][2] Its intentional use as a tracer in environmental science is not well-documented. The following application notes and protocols are presented as a hypothetical use case based on its chemical and physical properties, and are intended for research and scientific professionals who may consider its use in specific, controlled environmental studies. Environmental fate and potential toxicity should be carefully considered before any application.

Introduction

This compound is a yellow azo dye with high solubility in nonpolar solvents and low solubility in water.[3] These characteristics, along with its distinct color and detectability, suggest its potential as a tracer in specific environmental science applications, such as tracking the movement of hydrocarbon-based contaminants or in specific hydrological studies where a solvent-soluble tracer is required.